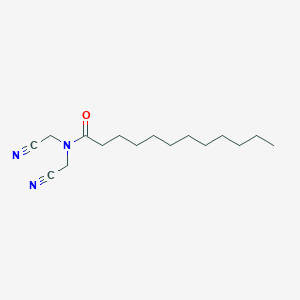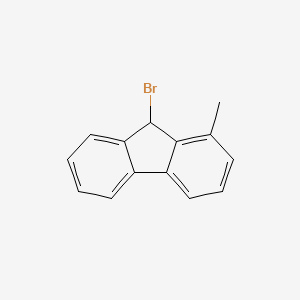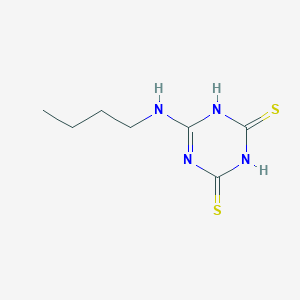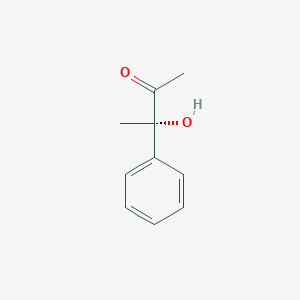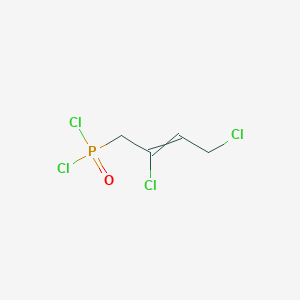
(2,4-Dichlorobut-2-en-1-yl)phosphonic dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,4-Dichlorobut-2-en-1-yl)phosphonic dichloride is a chemical compound with the molecular formula C4H6Cl3OP It is a member of the organophosphorus compounds, which are characterized by the presence of phosphorus atoms bonded to carbon atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dichlorobut-2-en-1-yl)phosphonic dichloride typically involves the reaction of 2,4-dichlorobut-2-ene with phosphorus trichloride. The reaction is carried out under controlled conditions to ensure the desired product is obtained. The general reaction scheme is as follows:
2,4-Dichlorobut-2-ene+Phosphorus trichloride→(2,4-Dichlorobut-2-en-1-yl)phosphonic dichloride
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature and pressure conditions are carefully controlled to optimize the yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of catalysts and advanced purification techniques can enhance the efficiency and purity of the final product. Industrial production methods are designed to be cost-effective and scalable to meet the demands of various applications.
化学反应分析
Types of Reactions
(2,4-Dichlorobut-2-en-1-yl)phosphonic dichloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form phosphonic acid derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of phosphine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used. The reactions are conducted under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed. The reactions are performed under anhydrous conditions to prevent hydrolysis.
Major Products Formed
Substitution Reactions: The major products include substituted phosphonic dichlorides and phosphonic acids.
Oxidation Reactions: The primary products are phosphonic acid derivatives.
Reduction Reactions: The main products are phosphine derivatives.
科学研究应用
Chemistry
In chemistry, (2,4-Dichlorobut-2-en-1-yl)phosphonic dichloride is used as a reagent in the synthesis of various organophosphorus compounds
Biology
The compound has potential applications in biology as a precursor for the synthesis of biologically active molecules. It can be used to modify biomolecules, such as proteins and nucleic acids, to study their structure and function.
Medicine
In medicine, this compound may be used in the development of pharmaceuticals. Its derivatives can act as enzyme inhibitors or receptor modulators, providing therapeutic benefits for various diseases.
Industry
Industrially, the compound is used in the production of flame retardants, plasticizers, and other specialty chemicals. Its unique chemical properties make it suitable for applications in polymer chemistry and materials engineering.
作用机制
The mechanism of action of (2,4-Dichlorobut-2-en-1-yl)phosphonic dichloride involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of their structure and function. The pathways involved in its action include:
Covalent Bond Formation: The compound reacts with nucleophilic groups, such as hydroxyl or amino groups, to form stable covalent bonds.
Enzyme Inhibition: By modifying the active sites of enzymes, the compound can inhibit their catalytic activity.
Receptor Modulation: The compound can interact with receptors on cell surfaces, altering their signaling pathways and cellular responses.
相似化合物的比较
Similar Compounds
Phosphonic Acid: A simpler compound with the formula H3PO3, used in various industrial and agricultural applications.
Phosphine Oxides: Compounds with the general formula R3P=O, used as ligands in catalysis and as flame retardants.
Phosphonates: Derivatives of phosphonic acid with the general formula RPO(OH)2, used in medicine and agriculture.
Uniqueness
(2,4-Dichlorobut-2-en-1-yl)phosphonic dichloride is unique due to its specific structure, which allows it to undergo a wide range of chemical reactions Its ability to form stable covalent bonds with nucleophilic sites makes it a valuable reagent in synthetic chemistry
属性
CAS 编号 |
39143-51-6 |
|---|---|
分子式 |
C4H5Cl4OP |
分子量 |
241.9 g/mol |
IUPAC 名称 |
2,4-dichloro-1-dichlorophosphorylbut-2-ene |
InChI |
InChI=1S/C4H5Cl4OP/c5-2-1-4(6)3-10(7,8)9/h1H,2-3H2 |
InChI 键 |
ZHQDVSMRDLBPPP-UHFFFAOYSA-N |
规范 SMILES |
C(C=C(CP(=O)(Cl)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


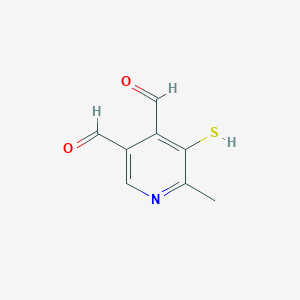
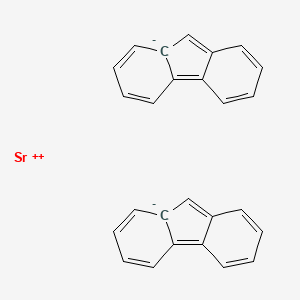
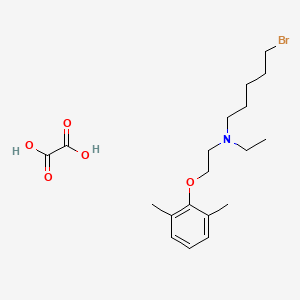
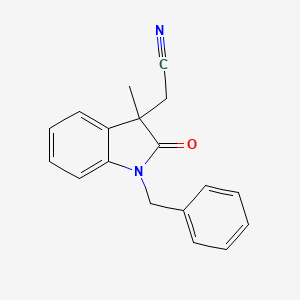

![4H-Furo[3,2-f]indazole](/img/structure/B14673594.png)
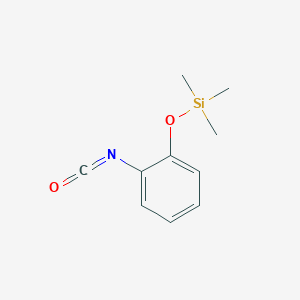
![7,7-Dichloro-3-methylbicyclo[3.2.0]hept-2-en-6-one](/img/structure/B14673602.png)
